Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound notable for its unique structural features, which include an adamantane core and a pyrrolidine ring with ester functionalities. This compound has garnered attention in both chemical and medicinal research due to its potential applications.
The compound is cataloged under various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its molecular structure, synthesis, and properties. The molecular formula for Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is with a molecular weight of approximately 307.4 g/mol .
Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate belongs to the class of pyrrolidine derivatives and is categorized as an adamantane derivative. Its structural complexity allows it to be classified as both a small organic molecule and a potential pharmaceutical candidate.
The synthesis of Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate typically involves several key steps:
The synthetic route may require specific conditions such as temperature control, solvent selection, and the use of catalysts to optimize yields. Advanced techniques like continuous flow reactors may be employed for industrial-scale production to enhance efficiency and purity .
The molecular structure of Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate can be represented by the following data:
COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O
These structural elements high
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5